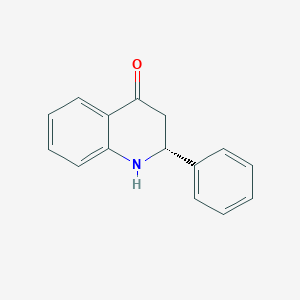
(R)-2-Phenyl-2,3-dihydroquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Phenyl-2,3-dihydroquinolin-4(1H)-one is a chiral compound belonging to the class of quinoline derivatives This compound is characterized by a quinoline core structure with a phenyl group at the 2-position and a hydrogenated 2,3-dihydroquinolin-4-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Phenyl-2,3-dihydroquinolin-4(1H)-one typically involves the hydrogenation of quinoline derivatives. One common method is the asymmetric hydrogenation of 2-phenylquinoline using chiral catalysts. For instance, chiral cationic ruthenium complexes have been employed to achieve high enantioselectivity and yield . The reaction conditions often include the use of hydrogen gas under pressure, a suitable solvent such as ethanol or methanol, and a chiral catalyst.
Industrial Production Methods
Industrial production of ®-2-Phenyl-2,3-dihydroquinolin-4(1H)-one may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the purification of the product is achieved through crystallization or chromatography techniques to ensure high purity and enantiomeric excess.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Phenyl-2,3-dihydroquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further hydrogenation can lead to fully saturated quinoline derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring or the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
®-2-Phenyl-2,3-dihydroquinolin-4(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ®-2-Phenyl-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to bind to enzymes or receptors, thereby modulating their function. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylquinoline: A precursor in the synthesis of ®-2-Phenyl-2,3-dihydroquinolin-4(1H)-one.
2,3-Dihydroquinolin-4(1H)-one: Lacks the phenyl group at the 2-position.
Tetrahydroquinoline: Fully hydrogenated quinoline derivative.
Uniqueness
®-2-Phenyl-2,3-dihydroquinolin-4(1H)-one is unique due to its chiral nature and specific substitution pattern, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C15H13NO |
|---|---|
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
(2R)-2-phenyl-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C15H13NO/c17-15-10-14(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15/h1-9,14,16H,10H2/t14-/m1/s1 |
Clave InChI |
PUCZUBFZQVSURB-CQSZACIVSA-N |
SMILES isomérico |
C1[C@@H](NC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
SMILES canónico |
C1C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


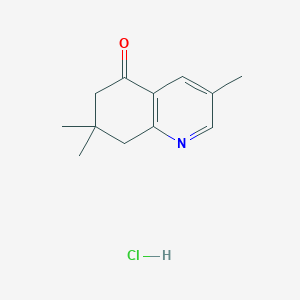
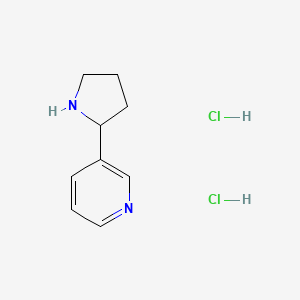

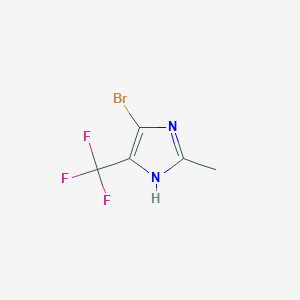



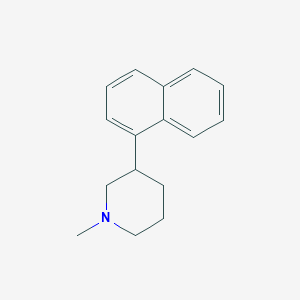
![4-(Imidazo[1,2-a]pyridin-2-yl)-N-methylaniline](/img/structure/B11880269.png)
![9-Fluoro-7-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11880277.png)
![2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-acetamide](/img/structure/B11880282.png)

![2'-Chloro-4'-methyl-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]](/img/structure/B11880325.png)

